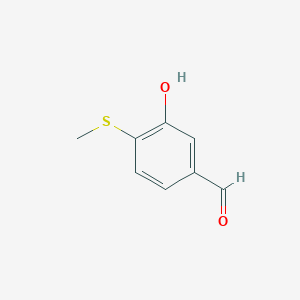

3-Hydroxy-4-(methylthio)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-4-(methylthio)benzaldehyde (C₈H₈O₂S, MW 168.21) is a substituted benzaldehyde featuring a hydroxyl (-OH) group at the 3-position and a methylthio (-SCH₃) group at the 4-position of the benzene ring. This compound is notable for its role in plant-insect interactions, particularly in the floral chemistry of Caladenia crebra, where it contributes to the sexual deception of male wasp pollinators . While its pharmacological applications are less documented than those of other hydroxybenzaldehydes, its structural uniqueness makes it a subject of interest in organic synthesis and ecological chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylthio benzaldehyde with appropriate reagents to introduce the hydroxyl group at the desired position. For instance, the preparation method may involve the use of thioanisole as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the target compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction conditions to optimize yield and purity. The use of SZTA catalysts, for example, has been reported to facilitate the synthesis of related compounds under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the methylthio group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the aldehyde group may produce benzyl alcohol derivatives .

Scientific Research Applications

3-Hydroxy-4-(methylthio)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituent type, position, and electronic effects:

Key Observations:

- Substituent Position : The 3-OH,4-SCH₃ configuration in the target compound distinguishes it from analogs like vanillin (3-OCH₃,4-OH), which has reversed substituent positions. Positional isomers exhibit divergent biological roles; for example, vanillin is a flavor compound, while this compound acts as a pollinator attractant .

- Electronic Effects : The methylthio (-SCH₃) group is weakly electron-donating via sulfur’s lone pairs, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) group in 3-hydroxy-4-(trifluoromethyl)benzaldehyde. This difference impacts reactivity in nucleophilic aromatic substitution and redox behavior .

- Lipophilicity : Sulfur-containing derivatives (e.g., methylthio) generally exhibit higher lipophilicity (logP ≈ 2.1) compared to methoxy (logP ≈ 1.5) or hydroxyl (logP ≈ 1.0) analogs, enhancing membrane permeability in biological systems .

Notable Contrasts:

- Ecological vs. Pharmacological Focus : The target compound’s ecological role contrasts with vanillin’s industrial and medicinal applications.

- Sulfur vs. Oxygen Effects : Methylthio derivatives may exhibit unique thiol-mediated bioactivity, whereas methoxy/hydroxy analogs dominate in flavor and drug design .

Physical Properties and Stability

- Melting Points : Methoxy derivatives (e.g., vanillin, mp 81–83°C) generally have lower melting points than sulfur analogs due to reduced intermolecular hydrogen bonding.

- Stability : Sulfur-containing aldehydes are prone to oxidation under acidic conditions, necessitating stabilization strategies absent in oxygenated analogs .

Biological Activity

3-Hydroxy-4-(methylthio)benzaldehyde, a compound derived from 4-(methylthio)benzaldehyde, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C8H8O2S) is characterized by the presence of a hydroxyl group and a methylthio group attached to a benzaldehyde moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antibacterial properties against various pathogenic strains. In one study, derivatives of 4-(methylthio)benzaldehyde were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds derived from this parent structure showed varying degrees of antibacterial activity:

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 3g | Staphylococcus aureus | 20 |

| 3h | Escherichia coli | 18 |

| 3i | Pseudomonas aeruginosa | 15 |

These findings suggest that modifications to the methylthio group can enhance the antibacterial efficacy of the compound .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT).

DPPH Scavenging Activity Results

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 75 |

| 80 | 90 |

The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a critical role in donating electrons to free radicals .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on human peripheral lymphocytes. The MTT assay revealed that certain derivatives exhibited moderate to strong cytotoxicity, indicating potential applications in cancer treatment:

| Compound | IC50 (µM) |

|---|---|

| 3b | 25 |

| 3h | 30 |

| Control | >100 |

These results highlight the importance of structural modifications in enhancing biological activity, particularly in the context of anticancer agents .

Case Studies

A notable case study involved the synthesis and evaluation of various Schiff bases derived from methylthio-benzaldehyde. The study found that derivatives such as compound 3b showed superior activity against human lymphocytes compared to others in the series. This underscores the potential for developing new therapeutic agents based on this chemical scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-4-(methylthio)benzaldehyde, and how do substituent positions affect reactivity?

The synthesis typically involves formylation or oxidation of precursor aromatic rings. For example, methoxy and methylthio groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Substituent positioning (e.g., para vs. ortho) impacts electronic effects: electron-donating groups like methoxy enhance electrophilic substitution, while methylthio may introduce steric hindrance. One-step protocols using databases like REAXYS or BKMS_METABOLIC can streamline route design . Reaction optimization might involve adjusting catalysts (e.g., Lewis acids) or temperature gradients to improve yield.

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

- NMR Spectroscopy : For structural elucidation (e.g., distinguishing phenolic -OH at δ 9-10 ppm and aldehyde protons at δ ~10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₈O₂S requires m/z 168.0244) .

- HPLC-UV : Purity assessment using C18 columns with mobile phases like acetonitrile/water .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally related benzaldehydes exhibit antimicrobial and antioxidant properties. For example, 4-hydroxybenzaldehyde derivatives show activity against Gram-positive bacteria via membrane disruption . Preliminary in vitro assays (e.g., MIC testing) are recommended to screen for bioactivity.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity issues arise due to competing substitution patterns. Strategies include:

- Protecting Groups : Temporarily blocking the phenolic -OH with acetyl or benzyl groups to direct methylthio introduction .

- Directed Ortho-Metalation : Using lithium bases to activate specific positions for functionalization .

- Computational Modeling : Tools like PISTACHIO predict reactive sites based on electron density maps .

Q. How should researchers resolve contradictions in spectral data for this compound?

Contradictions (e.g., unexpected NMR shifts) require orthogonal validation:

- 2D NMR (COSY, HSQC) : Confirms coupling relationships and carbon-proton connectivity .

- X-ray Crystallography : Resolves structural ambiguities by providing absolute configuration data .

- Reference Standards : Cross-check with NIST or PubChem spectral libraries .

Q. What in silico models are suitable for predicting toxicological profiles?

Use OECD QSAR Toolbox or EPI Suite to estimate acute toxicity and environmental persistence. For example, EFSA’s flavouring group evaluations (e.g., FGE.414) apply read-across methodologies from structurally similar aldehydes . Additionally, molecular docking can predict metabolic pathways (e.g., CYP450 interactions) .

Q. How can structure-activity relationships (SAR) be explored for drug development?

- Analog Synthesis : Vary substituents (e.g., replacing methylthio with sulfoxide/sulfone) to assess bioactivity shifts .

- In Silico Screening : Molecular dynamics simulations to evaluate binding affinity with target proteins (e.g., bacterial enzymes) .

- In Vivo Models : Zebrafish or murine studies for pharmacokinetic profiling (absorption, metabolism) .

Q. What methodologies address low detection limits in environmental samples?

- SPE-LC/MS/MS : Solid-phase extraction coupled with tandem MS enhances sensitivity (LOD < 0.1 ppb) .

- Derivatization : Use dansyl chloride or PFBHA to improve volatility for GC-MS analysis .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How should disposal comply with regulatory guidelines?

Follow ECHA or local regulations for halogenated/organosulfur compounds. Incineration with scrubbing systems is preferred to minimize sulfur oxide emissions .

Q. Tables

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

3-hydroxy-4-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H8O2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 |

InChI Key |

GVGFPSJIXWCGRC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.